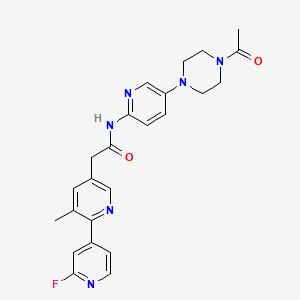
GNF-6231
Vue d'ensemble
Description
GNF-6231 est un médicament à petite molécule développé par Novartis AG. Il s'agit d'un inhibiteur puissant, sélectif et biodisponible par voie orale de l'enzyme porcupine (protéine-sérine O-palmitoléoyltransférase), qui est impliquée dans la voie de signalisation Wnt. Ce composé a montré un potentiel significatif dans le traitement de diverses néoplasmes et maladies fibrotiques en inhibant la sécrétion des ligands Wnt .
Applications De Recherche Scientifique
GNF-6231 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential in treating neoplasms and fibrotic diseases by inhibiting the Wnt signaling pathway. .
Mécanisme D'action
Target of Action
GNF-6231, also known as N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide, primarily targets PORCN . PORCN is a protein-serine O-palmitoleoyltransferase porcupine .
Mode of Action
This compound acts as a PORCN inhibitor . It prevents the activation of the Wnt pathway by blocking the secretion of all Wnt ligands .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . This pathway is involved in diverse physiological processes such as proliferation, differentiation, apoptosis, migration, invasion, and tissue homeostasis . Abnormal regulation of the transcription factor β-catenin, a pivotal component of the Wnt signaling pathway, leads to early events in carcinogenesis .
Pharmacokinetics
This compound is moderately bound to mouse, rat, dog, monkey, and human plasma proteins (88.0, 83.1, 90.9, 71.2, and 95%, respectively) . It has good oral bioavailability, with a range of 72-96% in preclinical animal models (mouse, rat, and dog) when administered in solution . After intravenous injection into mice, rats, and dogs, this compound shows minimal distribution in tissues compared to its distribution in body fluids .
Result of Action
This compound has demonstrated anticancer activity . It has been shown to induce robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model . Moreover, it has been used in the study of myocardial infarction .
Safety and Hazards
Méthodes De Préparation
La synthèse de GNF-6231 implique plusieurs étapes, y compris la formation de dérivés de la pyridinyl acétamide. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyridine : Cela implique la réaction de matières premières appropriées dans des conditions spécifiques pour former le cycle pyridine.
Formation de l'acétamide : Le dérivé de pyridine est ensuite mis à réagir avec l'anhydride acétique pour former le groupe acétamide.
Assemblage final : La dernière étape consiste à coupler le pyridinyl acétamide avec d'autres composants nécessaires pour former this compound.
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement l'optimisation de la voie de synthèse pour une production à grande échelle, assurant un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
GNF-6231 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cela implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Cela implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent des halogènes ou des nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt et son rôle dans divers processus biologiques.
Biologie : Étudié pour ses effets sur la prolifération, la différenciation et l'apoptose cellulaires.
Médecine : Exploré pour son potentiel dans le traitement des néoplasmes et des maladies fibrotiques en inhibant la voie de signalisation Wnt. .
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme porcupine, qui est essentielle à la sécrétion des ligands Wnt. En bloquant la sécrétion de ces ligands, this compound empêche l'activation de la voie de signalisation Wnt. Cette voie est impliquée dans divers processus physiologiques, notamment la prolifération, la différenciation et la migration cellulaires. L'inhibition de cette voie peut entraîner la régression des tissus fibrotiques et des tumeurs .
Comparaison Avec Des Composés Similaires
GNF-6231 est unique en raison de sa forte puissance et de sa sélectivité en tant qu'inhibiteur de la porcupine. Les composés similaires comprennent :
LGK974 : Un autre inhibiteur de la porcupine avec des mécanismes d'action similaires mais une structure chimique différente.
WNT974 : Un composé qui cible également la voie de signalisation Wnt, mais qui peut avoir des propriétés pharmacocinétiques différentes.
C59 : Un autre inhibiteur de la porcupine utilisé dans la recherche, avec des degrés d'efficacité et de sélectivité variables
Ces composés partagent l'objectif commun d'inhiber la voie de signalisation Wnt, mais diffèrent par leur structure chimique, leur puissance et leurs applications spécifiques.
Propriétés
IUPAC Name |
N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-16-11-18(14-28-24(16)19-5-6-26-21(25)13-19)12-23(33)29-22-4-3-20(15-27-22)31-9-7-30(8-10-31)17(2)32/h3-6,11,13-15H,7-10,12H2,1-2H3,(H,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXNRMISICMFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=NC=C2)F)CC(=O)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does GNF-6231 interact with its target and what are the downstream effects on cardiac repair following MI?
A1: this compound inhibits the Wnt/β-catenin signaling pathway by blocking the secretion of Wnt ligands. [, ] This inhibition has been shown to exert multiple beneficial effects on post-MI cardiac repair:
- Enhanced Cell Proliferation: this compound promotes the proliferation of interstitial cells, particularly Sca1+ cardiac progenitors, in the heart. This contributes to replenishing damaged cardiac tissue. []
- Reduced Cell Death: The compound protects cardiomyocytes from apoptosis, preserving the functional muscle cells of the heart. []
- Inhibition of Fibrosis: this compound reduces the proliferation of myofibroblasts and their production of collagen I, key components of scar tissue. This limits the extent of fibrosis and preserves cardiac function. []
Q2: What is the evidence for the in vivo efficacy of this compound in mitigating post-MI cardiac damage?
A2: Studies using a mouse model of MI have demonstrated that systemic administration of this compound after MI leads to:
- Improved Cardiac Function: this compound treatment results in significantly better preservation of cardiac function, as measured by fractional shortening, compared to untreated controls. []
- Reduced Infarct Size: The area of damaged tissue following MI is significantly smaller in mice treated with this compound. []
- Reduced Adverse Remodeling: this compound treatment mitigates the negative structural changes that occur in the heart after MI, such as ventricular dilation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
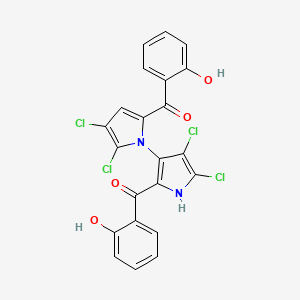
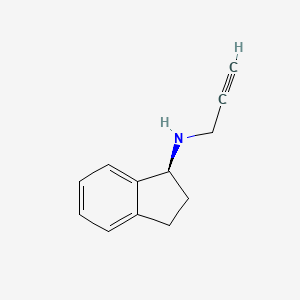
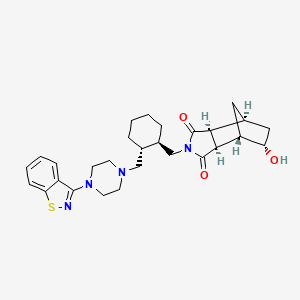
![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)
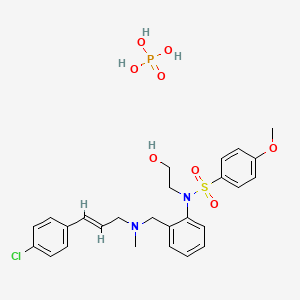
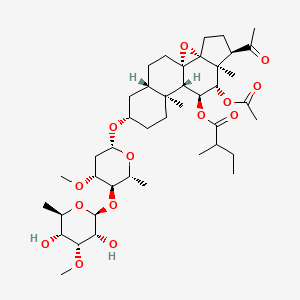
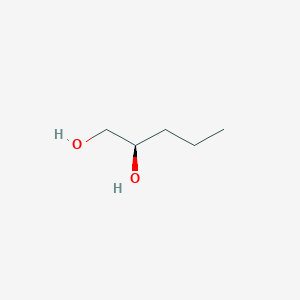

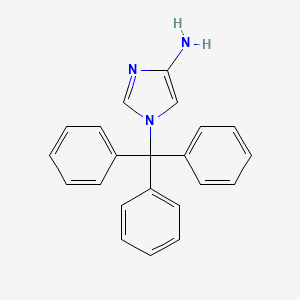
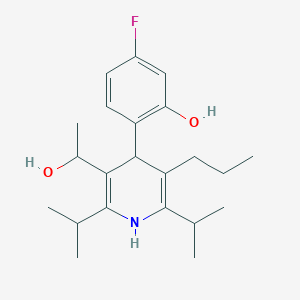
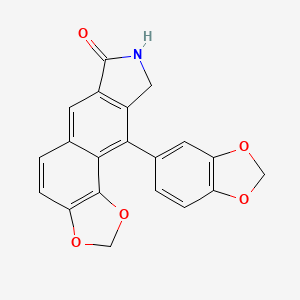
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)
